molecular formula C23H15NO4 B2583319 8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester CAS No. 670259-54-8

8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester

Cat. No. B2583319
CAS RN: 670259-54-8
M. Wt: 369.376
InChI Key: GCBROEWRLRWGLB-UHFFFAOYSA-N
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Description

8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's intricate structure, featuring dioxo, aza-dibenzo, and ethyl ester functionalities, positions it within the realm of complex organic synthesis and reactivity studies. For instance, the work by Baxter et al. (1972) on reactions involving naphthoquinone and N-methylcyclohexylamine demonstrates the potential of such compounds in synthesizing complex organic frameworks, leading to products with various functional groups and structural motifs akin to the compound (Baxter, Cameron, Sanders, & Titman, 1972). These reactions highlight the synthetic utility of complex organic molecules in constructing novel compounds with potential applications in materials science and medicinal chemistry.

Materials Science

Compounds with specific structural features, such as those found in "8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester," may find applications in materials science, particularly in the synthesis of polymers and functional materials. Research by Mohamed et al. (2015) on functionalized polybenzoxazines incorporating azobenzene and carboxylic acid units underscores the relevance of such structures in developing materials with specific properties, including low-surface-energy applications and potentially responsive materials (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).

Medicinal Chemistry

While the direct medicinal applications of "8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester" are not documented, the structural complexity suggests potential for exploring pharmacologically active derivatives. Compounds with similar structural features have been studied for their biological activity, demonstrating the importance of such frameworks in developing new therapeutic agents. For example, the work on benzimidazole derivatives as potent 5-HT3 receptor antagonists by Turconi et al. (1990) illustrates how structural analogues can serve as leads in drug discovery processes (Turconi, Nicola, Quintero, Maiocchi, Micheletti, Giraldo, & Donetti, 1990).

Environmental Applications

The structural components of the compound, particularly the ethyl ester group, may also lend themselves to environmental chemistry studies, such as in the degradation of pollutants. Research by Gmurek et al. (2015) on the photodegradation of parabens emphasizes the environmental relevance of compounds with ester functionalities, providing insights into the potential environmental applications of similar compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

properties

IUPAC Name

ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c1-2-28-23(27)18-17-12-11-13-7-3-6-10-16(13)24(17)20-19(18)21(25)14-8-4-5-9-15(14)22(20)26/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBROEWRLRWGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC3=CC=CC=C3N2C4=C1C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester

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